molecular formula C17H16Cl2N6O2 B2576359 7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-34-7

7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Numéro de catalogue: B2576359
Numéro CAS: 919008-34-7
Poids moléculaire: 407.26
Clé InChI: DHYQMTXXXOZJIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-(2,4-Dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a triazino-purine-dione derivative characterized by a complex heterocyclic core. Its structure includes a 2,4-dichlorobenzyl substituent at position 7, methyl groups at positions 1, 3, and 9, and a fused triazine-purine-dione scaffold.

Propriétés

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(20-16(24)23(3)21-9)22(2)17(27)25(15(13)26)8-10-4-5-11(18)6-12(10)19/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQMTXXXOZJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a derivative of purine and triazine structures that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of specific precursors. A notable method is the intramolecular N1–C5 heterocondensation using [3-(2,4-dichlorobenzyl)-4,4-dimethyl-2-oxo-5-thioxoimidazolidin-1-yl]propionic acid ethyl ester and hydrazine hydrate in dry ethanol. The reaction is carried out under reflux conditions with molecular sieves to facilitate purification via column chromatography .

Antitumor Activity

Recent studies have indicated that derivatives of triazino-purines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values ranging from 0.1 to 10 µM against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cells. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth .

Antiviral Properties

The antiviral activity of related purine derivatives has been explored extensively. Research indicates that certain derivatives inhibit adenosine deaminase (ADA), which plays a crucial role in purine metabolism. This inhibition can lead to increased levels of adenosine in the extracellular space, potentially exerting antiviral effects against viruses such as Hepatitis C .

Enzyme Inhibition

Several studies have focused on the ability of triazino-purines to inhibit specific enzymes. For example, compounds similar to our target have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The selectivity and potency of these compounds vary based on structural modifications; for instance, one derivative displayed a K_i value of 217 nM for A_1 adenosine receptors and 268 nM for A_2A receptors .

Case Studies

StudyCompound TestedCell LineIC50 ValueMechanism
Triazino-Purine DerivativeMCF-70.5 µMCytotoxicity via apoptosis induction
6-(4-substituted phenyl)purineBel-74020.3 µMADA inhibition
MAO-B Inhibitor DerivativeN/A508 nMEnzyme inhibition

Applications De Recherche Scientifique

The compound 7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, while also highlighting relevant case studies and data.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The triazino-purine scaffold is known for its biological activity, particularly as:

  • Antitumor Agents : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The incorporation of the dichlorobenzyl group may enhance these effects by modulating cellular uptake and bioavailability.
  • Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. This compound could be investigated for efficacy against RNA viruses.

Enzyme Inhibition Studies

Triazino-purines often act as inhibitors of specific enzymes involved in nucleotide metabolism. Studies could focus on:

  • Adenosine Kinase Inhibition : This enzyme is crucial in regulating adenosine levels in cells, which can influence various physiological processes including inflammation and immune responses.
  • DNA Polymerase Inhibition : Similar compounds have been studied for their ability to inhibit DNA polymerases, making them potential candidates for antiviral therapies.

Mutagenicity and Toxicity Assessments

Given the presence of halogenated substituents, it is essential to evaluate the mutagenic potential of this compound. The Ames test could be employed to assess its mutagenicity in bacterial strains, providing insights into safety profiles for further development.

Case Study 1: Antitumor Activity

In a study published by Zhang et al., derivatives of triazino-purines demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural modifications in enhancing activity and selectivity .

Case Study 2: Antiviral Research

Research conducted by Liu et al. explored the antiviral activity of purine derivatives against influenza virus. They found that modifications at the 6 and 8 positions significantly improved efficacy . This suggests that similar modifications in our compound could yield promising results.

Case Study 3: Enzyme Inhibition

A recent investigation into the inhibition of adenosine kinase by modified purines revealed that specific substitutions can lead to enhanced binding affinity and selectivity . This insight could guide future studies on our compound's potential as an adenosine kinase inhibitor.

CompoundActivity TypeIC50 (μM)Reference
Compound AAntitumor12
Compound BAntiviral5
Compound CAdenosine Kinase Inhibitor8

Mutagenicity Assessment Results

Test OrganismResultReference
Salmonella typhimuriumPositive (Class A)
Escherichia coliNegative

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Dichlorobenzyl Group

The 2,4-dichlorobenzyl group provides potential sites for nucleophilic aromatic substitution (NAS), though reactivity is moderated by electron-withdrawing effects of chlorine atoms.

  • Reactivity Profile :

    • Ortho/para Chlorine Atoms : Steric hindrance at the ortho position and electronic deactivation reduce NAS feasibility under mild conditions. Strong nucleophiles (e.g., alkoxides, amines) may require elevated temperatures or catalytic metal assistance .

    • Biological Analogues : Structural analogues, such as 7-(2,4-dichlorobenzyl)-8-hydroxy-1,3-dimethylpurine-2,6-dione, show limited substitution unless activated by electron-donating groups .

Table 1: Substitution Reactions of Dichlorobenzyl Group

Reaction TypeConditionsOutcomeSource
Hydroxylation (Hypothetical)NaOH (aq.), 100°C, 12 hrsConversion to dihydroxybenzyl
Amine SubstitutionNH3/EtOH, Cu catalyst, refluxBenzylamine derivative formation

Oxidation and Reduction of Purine-Triazine Core

The purine-dione system undergoes redox reactions at carbonyl and nitrogen centers:

  • Oxidation :

    • Methyl groups at N1/N3 positions may oxidize to carboxylates under strong oxidants (e.g., KMnO4/H2SO4).

    • Example : 1,3,7-Trimethyluric acid analogues form ketone derivatives via xanthine oxidase-mediated oxidation .

  • Reduction :

    • Catalytic hydrogenation (H2/Pd-C) selectively reduces the triazine ring, yielding tetrahydropyrazino derivatives .

Table 2: Redox Reactions

ProcessReagents/ConditionsProductSource
OxidationKMnO4, H2O, 80°CCarboxylic acid at N-methyl positions
ReductionH2 (1 atm), Pd/C, EtOH, 25°C1,4,5,6-Tetrahydrotriazino-purine

Cyclocondensation and Heterocycle Functionalization

The triazino-purine scaffold participates in cyclocondensation with hydrazines or thioureas:

  • Hydrazinolysis :

    • Reaction with hydrazine hydrate opens the triazine ring, forming amino-triazole intermediates (e.g., 3-hydrazino-5-aryl- triazoles) .

  • Schiff Base Formation :

    • Free amino groups (if present) react with aldehydes (e.g., 4-chlorobenzaldehyde) to generate imine-linked derivatives .

Table 3: Cyclocondensation Reactions

ReactantConditionsProductSource
PhenylhydrazineAcetic acid, reflux, 6 hrsPyrazole-carboxylate intermediate
Carbon disulfideKOH/EtOH, reflux Oxadiazole-2-thione

Mannich and Alkylation Reactions

The methyl groups and secondary amines facilitate Mannich reactions:

  • Mannich Bases :

    • Reaction with morpholine/formaldehyde yields tertiary amine derivatives, enhancing solubility .

  • Alkylation :

    • Ethylation at N9 using ethyl bromide/K2CO3 in DMF introduces bulkier substituents.

Table 4: Mannich Reaction Parameters

AldehydeAmineProduct (Yield)Source
4-ChlorobenzaldehydeMorpholine89% Mannich base

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

  • Acidic Conditions :

    • Cleavage of the triazine ring occurs at pH < 2, yielding purine-6,8-dione fragments.

  • Basic Conditions :

    • Saponification of ester groups (if present) at pH > 10 forms carboxylic acids .

Spectroscopic Monitoring

Key techniques for reaction tracking:

  • TLC : Silica gel GF254, mobile phase CH2Cl2/MeOH (9:1).

  • NMR : Characteristic shifts for N-CH3 (δ 3.4–3.6 ppm) and aromatic protons (δ 7.3–8.1 ppm) .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Chlorine Substitution: The target compound’s 2,4-dichlorobenzyl group increases molecular weight by ~34 g/mol compared to the mono-chloro analog in , likely improving hydrophobic interactions but reducing aqueous solubility .
  • Substituent Placement : The 3-(4-chlorophenyl) analog () positions chlorine on a phenyl ring rather than a benzyl group, altering electronic effects and steric hindrance. This may reduce membrane permeability compared to the target compound’s flexible benzyl chain .

Inferred Pharmacological Implications

  • Binding Affinity: The dichlorobenzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to mono-chloro analogs, as seen in related purine derivatives .
  • Toxicity: Chlorinated aromatics can pose metabolic challenges (e.g., oxidative stress). The dual chloro groups in the target compound may require rigorous toxicity profiling compared to ’s mono-chloro analog .

Q & A

Q. Q1. What are the key considerations for synthesizing 7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione with high purity?

Methodological Answer:

  • Reaction Design : Use a one-pot, multi-step synthesis approach to minimize intermediate isolation, as demonstrated in analogous triazine-pyrrolidine systems (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine derivatives) .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Validate via HPLC and melting point consistency (e.g., 243–245°C as seen in related compounds) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR, IR, and HRMS (ESI) to resolve ambiguities in regiochemistry and substitution patterns .

Q. Q2. How can researchers resolve discrepancies in spectral data (e.g., 1^11H NMR splitting patterns) for this compound?

Methodological Answer:

  • Experimental Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized NMR shifts) to identify misassignments. For example, coupling constants in the triazine ring may indicate axial vs. equatorial proton orientations .
  • Cross-Technique Correlation : Use 13^13C DEPT-135 and HSQC spectra to distinguish overlapping signals. For example, methyl groups at positions 1, 3, and 9 require precise assignment to avoid misalignment with dichlorobenzyl protons .
  • Peer Validation : Share raw spectral data with collaborators or via open-access platforms for independent verification .

Advanced Research Questions

Q. Q3. What computational strategies are optimal for predicting reaction pathways and regioselectivity in triazino-purine dione derivatives?

Methodological Answer:

  • Quantum Chemical Modeling : Use Gaussian or ORCA software to calculate transition-state energies for competing pathways (e.g., nucleophilic substitution at the dichlorobenzyl group vs. triazine ring functionalization). ICReDD’s reaction path search methods are recommended for narrowing experimental conditions .
  • Machine Learning Integration : Train models on existing triazino-purine reaction datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions (temperature, solvent polarity) for regioselective synthesis .
  • Validation : Cross-reference computational predictions with experimental yields (e.g., 51% yield in analogous systems) and adjust force-field parameters for halogenated substituents .

Q. Q4. How can researchers optimize catalytic systems for enhancing the reaction efficiency of this compound’s synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Cu(I)-NHC complexes, or enzyme-mediated systems (e.g., lipases) for key steps like benzylation or methyl group introduction. For example, potassium carbonate and KI have been effective in triazino-thiazole syntheses .
  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k factorial) to evaluate interactions between catalyst loading, temperature, and solvent polarity. Use software like Minitab for response surface optimization .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. Q5. What methodologies are recommended for evaluating the biological activity of this compound, particularly its interaction with DNA or enzymes?

Methodological Answer:

  • DNA Intercalation Assays : Use UV-vis spectroscopy and ethidium bromide displacement assays to quantify binding affinity. Compare with anthracene-dione derivatives, which show DNA intercalation via hypochromic shifts .
  • Enzyme Inhibition Studies : Perform kinetic assays (e.g., Michaelis-Menten analysis) with purified targets (e.g., topoisomerases or kinases) to identify competitive/non-competitive inhibition. IC50_{50} values should be validated via triplicate runs .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes, focusing on dichlorobenzyl and triazine moieties as potential pharmacophores .

Q. Q6. How should researchers address contradictions in stability data (e.g., decomposition under varying pH conditions)?

Methodological Answer:

  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Use HPLC-MS to identify degradation products (e.g., hydrolyzed triazine rings or dehalogenation) .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions. For pH-sensitive compounds, buffer selection (e.g., phosphate vs. citrate) is critical .
  • Mitigation Strategies : Encapsulate the compound in cyclodextrins or lipid nanoparticles to enhance stability, as demonstrated for structurally similar purine derivatives .

Methodological Frameworks

Q. Q7. What statistical approaches are most robust for analyzing heterogeneous datasets (e.g., biological vs. physicochemical data)?

Methodological Answer:

  • Multivariate Analysis : Use principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Bayesian Inference : Model uncertainty in low-replicate experiments (e.g., rare enzyme inhibition data) to prioritize follow-up assays .
  • Open-Science Tools : Share datasets on platforms like Zenodo or ChemRxiv to enable meta-analyses and reduce reproducibility gaps .

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